molecular formula C16H13ClN2O4 B3386424 N-(2H-1,3-benzodioxol-5-yl)-2-(2-chloroacetamido)benzamide CAS No. 730949-69-6

N-(2H-1,3-benzodioxol-5-yl)-2-(2-chloroacetamido)benzamide

Cat. No. B3386424
CAS RN: 730949-69-6
M. Wt: 332.74 g/mol
InChI Key: NYZGTUCQLQLOTI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(2-chloroacetamido)benzamide, also known as BDBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDBCA is a benzamide derivative that has been synthesized using a multi-step process.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial and Antifungal Agents : New derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies aim to develop novel agents to combat resistant strains of bacteria and fungi, highlighting the potential of benzodioxane derivatives in addressing global health challenges related to antimicrobial resistance (Avagyan et al., 2020); (Narayana et al., 2004).

Antitumor Properties

  • Cancer Research : Investigations into the antitumor properties of derivatives have shown promising results in the search for new anticancer agents. These compounds exhibit potential in inhibiting the growth of cancer cells, contributing to the development of targeted therapies (Horishny et al., 2020).

Targeted Drug Delivery

  • Melanoma Cytotoxicity : Research has also focused on the synthesis of benzamide derivatives for targeted drug delivery in melanoma therapy. These compounds have shown higher toxicity against melanoma cells compared to standard treatments, indicating their potential for improving therapeutic outcomes in melanoma treatment (Wolf et al., 2004).

Supramolecular Gelation

  • Gelation Behavior : Studies on N-(thiazol-2-yl) benzamide derivatives have explored their gelation behavior and the role of methyl functionality in forming stable gels. These findings contribute to the understanding of non-covalent interactions in supramolecular chemistry and the design of new materials with specific properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-chloroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-8-15(20)19-12-4-2-1-3-11(12)16(21)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGTUCQLQLOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197512
Record name N-1,3-Benzodioxol-5-yl-2-[(2-chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

730949-69-6
Record name N-1,3-Benzodioxol-5-yl-2-[(2-chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730949-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-2-[(2-chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-1,3-benzodioxol-5-yl)-2-(2-chloroacetamido)benzamide
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